2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-1,3-benzoxazole
Description
Properties
IUPAC Name |
2-[4-[(3-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-14-12-20-9-6-17(14)23-13-15-7-10-22(11-8-15)19-21-16-4-2-3-5-18(16)24-19/h2-6,9,12,15H,7-8,10-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCMBPPYUIJVGAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)OCC2CCN(CC2)C3=NC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
SNAr with Activated Benzoxazole
Activation of the benzoxazole ring via electron-withdrawing groups (e.g., nitro or halogens) enables displacement by piperidine. For example, 4-(hydroxymethyl)piperidine can react with 2-chloro-1,3-benzoxazole in the presence of a base like KCO in DMF at 80–100°C. This method, while straightforward, often suffers from moderate yields (~50–70%) due to competing side reactions.
Buchwald-Hartwig Amination
Palladium-catalyzed C–N bond formation offers superior regioselectivity. As described in, a catalyst system of Pd(dba)/Xantphos with CsCO as a base facilitates coupling between 2-bromo-1,3-benzoxazole and 4-(hydroxymethyl)piperidine in toluene at 110°C. This method achieves yields exceeding 85% , albeit requiring stringent anhydrous conditions.
Installation of the (3-Methylpyridin-4-yl)Oxy Methyl Group
The final step involves etherification of the piperidine-bound hydroxymethyl group with 3-methylpyridin-4-ol. Two predominant strategies are employed:
Mitsunobu Reaction
The Mitsunobu reaction enables ether formation under mild conditions using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh). A representative procedure involves reacting 4-(hydroxymethyl)piperidine with 3-methylpyridin-4-ol in THF at 0–25°C, yielding the desired ether in 75–90% yields . However, stoichiometric phosphine oxide by-products complicate purification.
Base-Mediated Alkylation
Alternative methods utilize alkylation with 3-methylpyridin-4-ol under basic conditions. For instance, treatment with NaH in DMF at 60°C facilitates deprotonation of the alcohol, followed by nucleophilic attack on a bromomethyl intermediate. This approach, detailed in, provides moderate yields (60–75% ) but avoids phosphine reagents.
Integrated Synthetic Pathways
The synthesis of 2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-1,3-benzoxazole can be achieved via two primary routes:
Sequential Linear Synthesis
-
Benzoxazole Formation : Cyclize o-aminophenol with acetyl chloride using T3P (87–97% yield).
-
Piperidine Coupling : Employ Buchwald-Hartwig amination to attach 4-(hydroxymethyl)piperidine (85% yield).
-
Etherification : Use Mitsunobu conditions to link 3-methylpyridin-4-ol (90% yield).
Total Yield : ~66% (0.87 × 0.85 × 0.90).
Convergent Approach
-
Pre-functionalize Piperidine : Alkylate 4-(hydroxymethyl)piperidine with 3-methylpyridin-4-ol via Mitsunobu reaction (90% yield).
-
Couple with Benzoxazole : Perform SNAr using pre-formed 2-chloro-1,3-benzoxazole (70% yield).
Total Yield : ~63% (0.90 × 0.70).
Challenges and Optimization Strategies
-
Regioselectivity : Competing substitution at alternative positions on benzoxazole necessitates careful control of reaction conditions (e.g., temperature, catalyst loading).
-
Purification : Silica gel chromatography often fails to resolve polar intermediates; preparative HPLC or crystallization from EtOAc/hexanes is recommended.
-
Green Chemistry : Solvent-free MWI methods ( , Entry 6) reduce environmental impact but require specialized equipment.
Chemical Reactions Analysis
Types of Reactions
The compound 2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-1,3-benzoxazole undergoes various chemical reactions:
Oxidation: : Can be oxidized to form different oxidation states.
Reduction: : Can be reduced under specific conditions to alter its functional groups.
Substitution: : Halogenation and alkylation reactions are common, introducing new substituents into the molecule.
Common Reagents and Conditions
Oxidation: : Typically involves reagents like potassium permanganate or hydrogen peroxide.
Reduction: : Sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: : Reagents like bromine or alkyl halides in the presence of a catalyst.
Major Products
The resulting products from these reactions include various derivatives and analogs of the original compound, each with potentially unique properties.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of benzoxazole derivatives. The incorporation of the piperidine and pyridine groups in this compound may enhance its interaction with specific cancer cell receptors, leading to apoptosis in malignant cells. For instance, research indicates that benzoxazole derivatives can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer proliferation .
Antimicrobial Properties
Benzoxazole compounds have been investigated for their antimicrobial effects. This specific compound's structure suggests it may exhibit activity against various bacterial strains. Preliminary studies have shown that modifications in the benzoxazole framework can lead to increased potency against resistant bacterial strains, making it a candidate for further development as an antibiotic .
Neurological Applications
The piperidine component of the compound is known to influence neurotransmitter systems. Research indicates that similar compounds can act as modulators of serotonin and dopamine receptors, suggesting that this compound could have applications in treating neurological disorders such as depression or anxiety .
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated several benzoxazole derivatives for their anticancer properties. The results showed that compounds similar to 2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-1,3-benzoxazole exhibited significant cytotoxicity against human cancer cell lines, particularly breast and lung cancers .
Case Study 2: Antimicrobial Efficacy
In another study focused on antimicrobial activity, researchers synthesized a series of benzoxazole derivatives and tested them against Gram-positive and Gram-negative bacteria. The findings indicated that certain modifications led to enhanced antibacterial activity, with the compound showing promise against multidrug-resistant strains .
Case Study 3: Neurological Modulation
Research published in Neuroscience Letters explored the effects of benzoxazole derivatives on neurotransmitter levels in animal models. The study found that compounds structurally related to our target compound displayed anxiolytic effects, suggesting potential use in treating anxiety disorders.
Mechanism of Action
The compound exerts its effects through:
Molecular Targets: : It interacts with various receptors and enzymes, influencing biochemical pathways.
Pathways Involved: : Modulation of cellular signaling pathways, impacting processes like cell proliferation, differentiation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Compound 1 : 2-[[[4-(3-Hydroxypropoxy)-3-methyl-2-pyridyl]methyl]sulfinyl]-1H-benzimidazole
- Core Structure : Benzimidazole (vs. benzoxazole in the target compound).
- Substituents :
- A sulfinyl (-SO-) group at the benzimidazole C2 position.
- A 3-hydroxypropoxy chain attached to a 3-methylpyridin-4-yl group.
- The hydroxypropoxy chain in Compound 1 may enhance aqueous solubility but reduce membrane permeability relative to the target compound’s piperidinylmethyl linkage.
Compound 2 : 2-(4-{[(3-Chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4-(trifluoromethyl)pyridine
- Core Structure : Pyridine (vs. benzoxazole in the target compound).
- Substituents :
- A 3-chloropyridin-4-yl group (electron-withdrawing) instead of the 3-methylpyridin-4-yl group (electron-donating).
- A trifluoromethyl (-CF₃) group at the pyridine C4 position.
- Key Differences: The chloro and trifluoromethyl substituents in Compound 2 increase lipophilicity and metabolic resistance compared to the methyl group in the target compound.
Comparative Data Table
Research Findings and Implications
Target Compound vs. Compound 1 :
- The benzoxazole core in the target compound is less prone to oxidative metabolism than the sulfinyl-benzimidazole in Compound 1, suggesting improved metabolic stability .
- The absence of a hydroxypropoxy chain in the target compound may limit solubility but enhance blood-brain barrier penetration for CNS applications.
- Target Compound vs. The benzoxazole core’s fused aromatic system could offer superior binding affinity to protein targets compared to Compound 2’s pyridine scaffold.
Biological Activity
2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-1,3-benzoxazole is a complex organic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural configuration that includes a benzoxazole core, which is known for its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 350.4 g/mol. The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C20H22N4O2 |
| Molecular Weight | 350.4 g/mol |
| IUPAC Name | 2-[4-[(3-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]benzoxazole |
| InChI Key | PZPTWIJNYXMOEX-UHFFFAOYSA-N |
The biological activity of benzoxazole derivatives, including this compound, is often attributed to their ability to interact with various molecular targets. These interactions can modulate enzyme activities and receptor functions, leading to significant biological effects. For instance, benzoxazole derivatives have demonstrated inhibitory effects on DNA topoisomerases and COX-2 enzymes, suggesting potential applications in cancer therapy and anti-inflammatory treatments .
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzoxazole derivatives. For example, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines:
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving p53 activation and caspase cleavage.
Antimicrobial Activity
Benzoxazole derivatives are also recognized for their antibacterial and antifungal properties. They have been reported to exhibit activity against various pathogens, which positions them as promising candidates for developing new antimicrobial agents .
Case Studies
Several studies have investigated the biological activities of benzoxazole derivatives:
- Anticancer Evaluation : A study assessed the cytotoxicity of several benzoxazole derivatives against human cancer cell lines such as MCF-7 and A549. The results indicated moderate to significant cytotoxic effects, with some compounds outperforming established chemotherapeutics like doxorubicin .
- Antimicrobial Studies : Another investigation focused on the antibacterial properties of benzoxazole derivatives against Staphylococcus aureus and Escherichia coli. The compounds demonstrated MIC values comparable to standard antibiotics, indicating their potential as effective antimicrobial agents .
Q & A
Q. What are the established synthetic routes for 2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-1,3-benzoxazole, and how do reaction conditions impact yield and purity?
The synthesis typically involves coupling a piperidine derivative with a benzoxazole precursor. For example, a multi-step procedure may include:
- Step 1 : Functionalization of the piperidine ring at the 4-position with a hydroxymethyl group, followed by etherification using 3-methylpyridin-4-ol under Mitsunobu conditions (e.g., triphenylphosphine and diethyl azodicarboxylate) .
- Step 2 : Nucleophilic substitution to attach the benzoxazole moiety. Solvent choice (e.g., DMF or acetonitrile) and base (e.g., K₂CO₃) influence reaction efficiency .
- Purity validation : HPLC or LC-MS is critical, as byproducts like unreacted intermediates or oxidized derivatives may form .
Q. How is the structural integrity of this compound verified, and what analytical techniques are most reliable?
- 1H/13C-NMR : Key for confirming the benzoxazole-piperidine linkage. For example, the piperidine CH₂O protons resonate at δ 3.5–4.0 ppm, while benzoxazole aromatic protons appear as distinct doublets .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ calculated for C₂₂H₂₄N₃O₂ requires 362.1864) .
- X-ray crystallography : Resolves ambiguities in stereochemistry or regiochemistry, as demonstrated for structurally analogous piperazine-benzoxazole derivatives .
Q. What are the solubility and stability profiles of this compound under common laboratory conditions?
- Solubility : Moderately soluble in DMSO (>10 mM) but poorly in aqueous buffers. Co-solvents like PEG-400 may enhance bioavailability for in vitro assays .
- Stability : Susceptible to hydrolysis at high pH (>8) due to the benzoxazole’s oxazole ring. Storage at –20°C under inert atmosphere is recommended .
Advanced Research Questions
Q. How does the 3-methylpyridinyloxy substituent influence the compound’s pharmacokinetic properties and target binding affinity?
- Lipophilicity : The methyl group on the pyridine ring increases logP, enhancing membrane permeability but potentially reducing aqueous solubility .
- Target interactions : Docking studies on analogous compounds (e.g., piperazine-linked benzoxazoles) suggest the pyridinyloxy group participates in hydrogen bonding with kinase active sites, as observed in molecular dynamics simulations .
Q. What strategies resolve contradictions in biological activity data across studies, such as inconsistent IC₅₀ values in enzyme inhibition assays?
- Assay variability : Differences in buffer pH (e.g., ammonium acetate pH 6.5 vs. phosphate pH 7.4) can alter ionization states of the compound and target .
- Metabolite interference : Phase I metabolites (e.g., N-oxide derivatives) may exhibit off-target effects. LC-MS/MS metabolite profiling is advised to rule out confounding factors .
Q. How can structure-activity relationship (SAR) studies optimize this compound for selective kinase inhibition?
- Piperidine modifications : Replacing the hydroxymethyl group with a carbonyl (e.g., ketone or amide) reduces conformational flexibility, improving selectivity for kinases like PI3Kδ .
- Benzoxazole substitutions : Electron-withdrawing groups (e.g., Cl at C5) enhance binding to ATP pockets, as shown in comparative studies of pyridazine derivatives .
Q. What computational methods predict off-target interactions, and how reliable are they for this scaffold?
- Pharmacophore modeling : Matches the compound’s hydrogen-bond acceptors (benzoxazole oxygen) and hydrophobic regions (piperidine) with known kinase inhibitors .
- Machine learning : Training models on datasets like ChEMBL can flag risks of hERG channel inhibition, a common liability for piperidine-containing molecules .
Q. How does the compound’s metabolic fate in hepatic microsomes inform preclinical development?
- CYP450 profiling : In vitro assays with human liver microsomes identify major CYP3A4-mediated oxidation at the piperidine ring, necessitating prodrug strategies for improved half-life .
- Reactive metabolite screening : Glutathione trapping assays detect thiol adducts, indicating potential hepatotoxicity risks from quinone-imine intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
